甲基乙基亚砜

描述

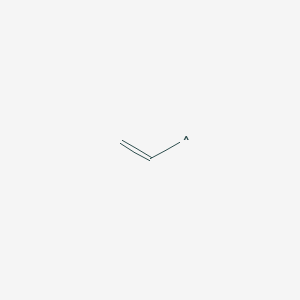

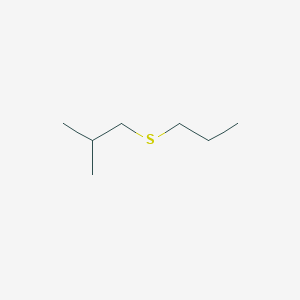

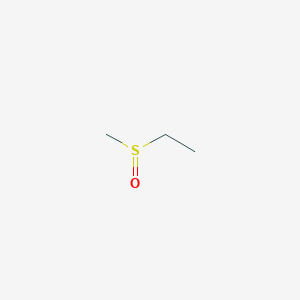

Ethyl methyl sulfoxide is an organosulfur compound with the chemical formula CH₃S(O)C₂H₅. It belongs to the class of sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon atoms. Ethyl methyl sulfoxide is a colorless liquid at room temperature and is known for its polar nature, which makes it a versatile solvent in various chemical reactions .

科学研究应用

Ethyl methyl sulfoxide has a wide range of applications in scientific research:

作用机制

Target of Action

Ethyl Methyl Sulfoxide (EMSO) is a simple dialkyl sulfoxide that occurs naturally and forms part structures of more complex drug molecules For instance, S-adenosylmethionine (SAM), a sulfonium compound, mediates most biochemical methylation reactions .

Mode of Action

Through an SN2 reaction, biological nucleophiles can attack the electrophilic methyl group bonded to the positively charged sulfonium ion and cause the removal of a neutral sulfide as a leaving group .

Biochemical Pathways

In cell metabolism, a sulfonium compound such as SAM mediates most biochemical methylation reactions .

Result of Action

For instance, the sulfonium ion in SAM, through an SN2 reaction, can donate a methyl group to biological nucleophiles, resulting in the methylation of various biological molecules .

Action Environment

It’s known that the disposition of ems and emso can be altered in rats maintained on a synthetic diet, suggesting that diet can influence the action of emso .

生化分析

Biochemical Properties

The biochemical properties of ethyl methyl sulfoxide are not well-studied. It can be inferred from the properties of related compounds, such as DMSO. DMSO is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely due to the polar sulfinyl (>SO) functional group in sulfoxides , which allows them to participate in hydrogen bonding and other polar interactions.

Cellular Effects

The cellular effects of ethyl methyl sulfoxide are not well-documented. Dmso, a related compound, has been shown to have various effects on cells. For instance, it can influence cell function by altering cell signaling pathways and gene expression

Molecular Mechanism

Based on the properties of DMSO, it can be hypothesized that ethyl methyl sulfoxide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dmso has been shown to have good thermal stability, which suggests that ethyl methyl sulfoxide may also be stable over time .

Metabolic Pathways

Sulfur-containing compounds like DMSO are known to be involved in complex metabolic pathways, including the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis .

Transport and Distribution

Dmso is known to readily penetrate biological membranes , suggesting that ethyl methyl sulfoxide may have similar properties.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl methyl sulfoxide can be synthesized through the oxidation of ethyl methyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is typically carried out at a temperature range of 60-80°C for 4-5 hours .

Industrial Production Methods: In industrial settings, the production of ethyl methyl sulfoxide often involves the use of more efficient and scalable oxidation processes. For example, the oxidation of ethyl methyl sulfide using hydrogen peroxide in the presence of a catalyst like tantalum carbide can yield high amounts of ethyl methyl sulfoxide with minimal by-products .

化学反应分析

Types of Reactions: Ethyl methyl sulfoxide undergoes various chemical reactions, including:

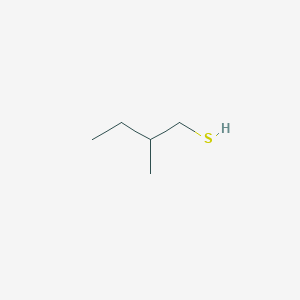

Reduction: It can be reduced back to ethyl methyl sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, periodic acid, and catalysts like tantalum carbide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Ethyl methyl sulfone.

Reduction: Ethyl methyl sulfide.

Substitution: Products vary based on the nucleophile used.

相似化合物的比较

- Dimethyl sulfoxide

- Diethyl sulfoxide

- Methyl phenyl sulfoxide

属性

IUPAC Name |

1-methylsulfinylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3-5(2)4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRRCXRVEQTTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937254 | |

| Record name | (Methanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-98-3 | |

| Record name | Ethane, (methylsulfinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL METHYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ84LR4D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl Methyl Sulfoxide compare to its more well-known counterpart, Dimethyl Sulfoxide (DMSO), in terms of its physicochemical properties and behavior in aqueous solutions?

A1: Both Ethyl Methyl Sulfoxide (EMSO) and Dimethyl Sulfoxide (DMSO) are highly miscible with water, exhibiting strong interactions that lead to non-ideal mixture behavior, particularly in the 30-50 mol% sulfoxide range []. This range also corresponds to relatively high dynamic viscosities for both sulfoxides in water. While their structural and thermodynamic properties in solution are similar, EMSO and DMSO differ significantly in their dynamic properties. For instance, EMSO demonstrates faster dipole reorientation and higher mobility compared to DMSO at room temperature []. This difference could be attributed to the slightly larger and more flexible ethyl group in EMSO compared to the methyl groups in DMSO.

Q2: Can molecular modeling techniques accurately predict the behavior of Ethyl Methyl Sulfoxide within confined environments, like those found in biological systems?

A2: Yes, molecular modeling simulations have proven valuable in understanding the behavior of EMSO and related molecules in various environments. For example, simulations have been successfully used to estimate the energy barriers associated with the interconversion of EMSO within calix[4]arene-based (thia)carcerands []. These simulations accurately predicted higher energy barriers for thiacarcerands compared to their amide counterparts, a finding corroborated by experimental 2D EXSY NMR data. This suggests that molecular modeling can be a powerful tool for predicting the dynamic behavior and binding affinities of EMSO in complex biological systems.

Q3: Have any studies investigated the potential of Ethyl Methyl Sulfoxide as a component in cryoprotective solutions?

A3: While EMSO itself has not been extensively studied as a cryoprotectant, its slower dipole reorientation and higher viscosity compared to DMSO [] suggest it could have potential applications in cryopreservation. The slower dynamics of EMSO might be advantageous in reducing ice crystal formation during freezing, a crucial factor for successful cryopreservation. Further research is needed to explore the specific properties of EMSO in cryoprotective formulations and compare its efficacy with established cryoprotectants.

Q4: What is known about the coordination chemistry of Ethyl Methyl Sulfoxide with transition metals like platinum?

A4: Ethyl Methyl Sulfoxide, like other sulfoxides, can act as a ligand in transition metal complexes. Crystallographic studies have shown that EMSO coordinates to platinum(II) in a cis configuration, forming a square planar complex with two chloride ligands []. The sulfur atom of EMSO acts as the donor atom, coordinating to the platinum center. This coordination chemistry of EMSO with transition metals could have implications for its potential biological activity and applications in catalysis.

Q5: How does the structure of Ethyl Methyl Sulfoxide influence its interactions with other molecules, particularly in the context of intermolecular interactions at interfaces?

A5: The presence of both an ethyl and a methyl group in EMSO contributes to its unique intermolecular interactions. The ethyl group, being more hydrophobic than the methyl group, can influence the molecule's behavior at interfaces, such as the vapor-liquid interface []. Molecular dynamics simulations and quantum-chemical calculations could provide valuable insights into how the structural features of EMSO affect its orientation and interactions with other molecules at interfaces, which could be relevant to its biological activity and applications in areas like drug delivery.

Q6: Has Ethyl Methyl Sulfoxide been used in organic synthesis, and if so, what types of reactions has it been involved in?

A6: Ethyl Methyl Sulfoxide has been explored as a reagent in organic synthesis, particularly in Friedel-Crafts alkylation reactions []. While the exact mechanism and products of these reactions require further investigation, the presence of EMSO can lead to the formation of complex mixtures, potentially involving the formation of sulfonium salts. This area of research highlights the potential of EMSO as a synthetic building block and its ability to participate in diverse chemical transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。